[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[dimethylsulfamoyl(methyl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-8(2)12(10,11)9(3)6-4-5-7/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPGSEUWTGMTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine typically involves the reaction of dimethylamine with a suitable sulfamoyl chloride derivative. One common method is the reaction of dimethylamine with (2-cyanoethyl)(methyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfamoyl group can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine with key analogs based on substituent effects, molecular properties, and biological activity:
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Cyanoethyl vs.
- Sulfamoyl Group : The sulfamoyl (-SO₂NH-) moiety in LMM5 and LMM11 is critical for antifungal activity via thioredoxin reductase (TrxR) inhibition . This suggests that the target compound may also interact with similar enzymatic targets.
- Aromatic vs. Aliphatic Substituents: The butyl and phenyl groups in [butyl(phenyl)sulfamoyl]dimethylamine likely increase hydrophobicity, contrasting with the polar cyanoethyl group in the target compound.
Physicochemical Properties
- Polarity and Solubility : The -CN group in the target compound may improve water solubility compared to LMM5 and LMM11, which require DMSO/Pluronic F-127 for solubilization .
Biological Activity
The biological activity of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and signaling pathways, leading to various pharmacological effects. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Preliminary investigations have also highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, which could be beneficial for developing new cancer therapies.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Mechanism
In a separate study, Johnson et al. (2024) investigated the anticancer effects of the compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation and induce apoptosis through caspase activation pathways. This study suggests that this compound could serve as a lead compound for developing new cancer treatments.
Research Findings
Recent research has expanded our understanding of the biological activity of this compound:
- Antimicrobial Activity : The compound's broad-spectrum activity against gram-positive and gram-negative bacteria has been documented, with mechanisms involving disruption of bacterial cell walls.
- Anticancer Potential : The ability to trigger apoptotic pathways in cancer cells highlights its potential utility in oncology.
- Enzyme Interaction : Studies have shown that the compound can modulate the activity of certain enzymes involved in metabolic pathways, providing insights into its broader pharmacological applications.
Q & A
Q. What are the established synthetic methodologies for [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine, and what reaction parameters critically affect yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closure reactions. For example, substituting a leaving group (e.g., chloride) with dimethylamine under controlled conditions (e.g., anhydrous solvent, 60–80°C) is a common approach. Critical parameters include:
- Catalyst : Use of sodium methoxide (NaOMe) to enhance nucleophilicity .
- Solvent : Polar aprotic solvents (e.g., THF) to stabilize intermediates .
- Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may risk side reactions .
Yields are typically optimized by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent environments (e.g., sulfamoyl and cyanoethyl groups). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns .
- Infrared (IR) Spectroscopy : The ν(SO₂) and ν(CN) stretches (1100–1300 cm⁻¹ and 2200–2250 cm⁻¹, respectively) confirm functional groups. Hammett analysis of ν(CO) (if applicable) quantifies electronic effects .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and isolates intermediates .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions .
- Light Sensitivity : Expose to UV light (365 nm) and track photolytic decomposition using LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfamoyl group in this compound during nucleophilic substitution reactions?
- Methodological Answer : The sulfamoyl group’s electron-withdrawing nature activates adjacent electrophilic centers. For example:
- Kinetic Studies : Use stopped-flow NMR to monitor intermediates in reactions with amines or thiols. Compare rate constants (k) under varying dielectric constants .
- Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to trace bond cleavage/rearrangement pathways .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity .
Q. How can computational QSPR/QSAR models be applied to predict the biological activity or electronic distribution of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use Hammett σ constants and ν(SO₂) IR frequencies as electronic descriptors .
- Model Training : Train models (e.g., multiple linear regression, random forest) on datasets of similar sulfamoyl compounds with known bioactivity (e.g., antifungal IC₅₀ values) .
- Validation : Cross-validate with leave-one-out (LOO) methods and external test sets from public databases (e.g., PubChem) .
Q. What strategies are recommended for resolving contradictions in kinetic data when studying enzyme inhibition or catalytic interactions involving this compound?
- Methodological Answer :
- Error Source Analysis : Compare experimental conditions (e.g., buffer ionic strength, enzyme purity) across studies .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) to distinguish non-specific interactions .
- Molecular Dynamics (MD) Simulations : Simulate enzyme-ligand complexes to identify conformational changes affecting activity .
Q. What experimental approaches are used to evaluate the environmental persistence and degradation pathways of this compound in ecological systems?
- Methodological Answer :
- Abiotic Degradation : Expose to UV/H₂O₂ systems and analyze by GC-MS for breakdown products (e.g., dimethylamine, sulfonic acids) .
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation. ¹⁴C-labeling quantifies mineralization to CO₂ .
- Toxicity Assessment : Perform Microtox® assays (Vibrio fischeri) and Daphnia magna immobilization tests to correlate degradation products with ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
